[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine molecular weight
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine molecular weight
An In-Depth Technical Guide to [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine, a heterocyclic amine with potential applications in medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is limited in publicly available literature, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential biological evaluation.
Introduction and Molecular Overview
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine belongs to the substituted imidazole class of compounds. The core structure features an imidazole ring, a versatile heterocyclic motif present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] The imidazole ring is substituted at the 1-position with a 4-bromobenzyl group and at the 4-position with a methanamine group. The presence of the bromine atom on the benzyl ring offers a site for further chemical modification, while the primary amine of the methanamine group is a key functional group for interactions with biological targets.
Key Structural Features:
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Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor.
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4-Bromobenzyl Group: This lipophilic group can influence the compound's pharmacokinetic properties and provides a handle for further derivatization.
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Methanamine Group: The primary amine at the end of a short methylene bridge provides a basic center that is likely protonated at physiological pH, enabling ionic interactions with biological macromolecules.
Physicochemical Properties
The physicochemical properties of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine have been calculated based on its chemical structure. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C11H12BrN3 | - |
| Molecular Weight | 266.14 g/mol | Calculated |
| Predicted pKa | ~9-10 (amine), ~6-7 (imidazole) | Analogy to similar compounds[1] |
| Predicted LogP | ~1.5 - 2.5 | Analogy to similar compounds |
Proposed Synthesis and Purification
A plausible synthetic route for [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is a multi-step process starting from commercially available precursors. The following is a proposed synthetic workflow.
Caption: Proposed synthesis workflow for [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine.
Experimental Protocol:
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Protection of Histamine: Histamine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to protect the primary amine, yielding tert-butyl (2-(1H-imidazol-4-yl)ethyl)carbamate.
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N-Alkylation: The protected histamine is then alkylated with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., dimethylformamide) with a base such as sodium hydride to introduce the 4-bromobenzyl group onto the imidazole ring, producing tert-butyl (2-(1-(4-bromobenzyl)-1H-imidazol-4-yl)ethyl)carbamate.
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Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to yield the final product, [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine.
Purification:
The crude product can be purified by column chromatography on silica gel, followed by recrystallization or conversion to a salt (e.g., hydrochloride) for enhanced stability and handling.
Analytical Characterization
The identity and purity of the synthesized [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine should be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the bromobenzyl and imidazole rings, a singlet for the benzylic methylene protons, and signals for the ethylamine chain protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct peaks for all carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the ethylamine side chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.
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High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reverse-phase HPLC with UV detection.
Potential Biological Context and Signaling Pathways
The structural similarity of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine to known bioactive molecules suggests several potential biological targets.
Histamine Receptor Activity:
Given its structural resemblance to histamine, this compound could potentially interact with histamine receptors (H1, H2, H3, H4).[2] The 4-bromobenzyl substituent may confer selectivity for a particular receptor subtype. For instance, many H3 receptor antagonists feature an imidazole core and a substituted benzyl group.[2]
Caption: Hypothetical signaling pathway involving the histamine H3 receptor.
Antifungal/Antimicrobial Activity:
Imidazole-containing compounds are well-known for their antifungal properties.[3] The mechanism often involves the inhibition of ergosterol biosynthesis. It is plausible that [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine could exhibit antimicrobial activity.
Other Potential Targets:
The imidazole moiety is a known scaffold for ligands of various other receptors and enzymes. For instance, certain imidazole derivatives have shown activity as antagonists for G protein-coupled receptors like GPR18 and GPR55.[4]
Future Directions
Further research is necessary to fully elucidate the chemical and biological properties of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine. Key future steps include:
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Execution and optimization of the proposed synthesis.
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Thorough analytical characterization of the purified compound.
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In vitro screening against a panel of biological targets, including histamine receptors and microbial strains.
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Structure-activity relationship (SAR) studies by synthesizing and testing analogs with different substituents on the benzyl ring.
This technical guide provides a solid foundation for initiating research on [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine, a compound with interesting potential in the field of drug discovery.
References
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ECHA. ([Link]). [1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]methanol.
-
PubChem. ([Link]). 1-(4-Bromobenzyl)-1H-imidazole.
-
NextSDS. ([Link]). [1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride.
- Kopru, B. et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
PubChem. ([Link]). [1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]methanol.
-
MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][5]imidazo[1,2-d][5][6][7]triazine Derivatives. ([Link]).
-
Chemsrc. ([Link]). 1-(1H-Imidazol-4-Yl)Methanamine.
-
ResearchGate. ([Link]). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
-
NCBI. ([Link]). [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether.
-
ACG Publications. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. ([Link]).
-
RSC Publishing. (2014). Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. ([Link]).
-
FDA. ([Link]). HIPREX® (methenamine hippurate tablets USP).
-
PMC. ([Link]). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
-
Semantic Scholar. ([Link]). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
-
PubMed. ([Link]). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. 1-(4-Bromobenzyl)-1H-imidazole | C10H9BrN2 | CID 2989557 - PubChem [pubchem.ncbi.nlm.nih.gov]
